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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134

Disclaimer: Spectroscopic data for the specific compound 1-Butyl-2-methyl-1H-pyrrole is not
readily available in public spectral databases. The data presented in this guide is a
representative dataset synthesized from the known spectroscopic characteristics of closely
related structural analogs, namely 1-butylpyrrole and 2-methylpyrrole, as well as established
principles of spectroscopic interpretation for substituted pyrroles. This guide is intended for
research and informational purposes and should not be used as a substitute for empirical data.

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in
medicinal chemistry and materials science. A thorough understanding of its spectroscopic
properties is fundamental for its identification, characterization, and quality control in synthetic
processes. This technical guide provides a comprehensive overview of the expected *H NMR,
13C NMR, FT-IR, and mass spectrometry data for this compound. Detailed experimental
protocols for acquiring such data are also included, along with a visual representation of the
general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Butyl-2-methyl-1H-
pyrrole. These values are estimated based on the analysis of its structural analogs.

'H NMR (Proton Nuclear Magnetic Resonance) Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15472134?utm_src=pdf-interest
https://www.benchchem.com/product/b15472134?utm_src=pdf-body
https://www.benchchem.com/product/b15472134?utm_src=pdf-body
https://www.benchchem.com/product/b15472134?utm_src=pdf-body
https://www.benchchem.com/product/b15472134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15472134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~ 6.60 t 1H H-5
~6.05 t 1H H-4
~5.90 t 1H H-3
~3.85 t 2H N-CHz2-(CHz2)2-CHs
~2.20 S 3H C2-CHs
~1.70 m 2H N-CH2-CH2-CH2-CHs
~1.35 m 2H N-(CHz)2-CH2-CHs
~0.95 t 3H N-(CHz)3-CHs

13C NMR (Carbon Nuclear Magnetic Resonance) Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (d) (ppm) Assignment

~ 1285 C-2

~120.0 C-5

~107.5 C-3

~105.0 C-4

~45.0 N-CHz-(CHz2)2-CH3
~33.0 N-CH2-CH2-CH2-CHs
~20.0 N-(CH2)2-CH2-CHs
~13.8 N-(CH2)3-CHs

~125 C2-CHs
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Wavenumber (cm—?) Intensity Assignment

C-H stretching (aromatic and
3100-2900 Strong ) ]

aliphatic)
1550-1450 Medium C=C stretching (pyrrole ring)
1400-1300 Medium C-N stretching

C-H out-of-plane bending
750-700 Strong

(pyrrole ring)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment
137 ~ 40 [M]* (Molecular lon)
94 100 [M - CsH7]*
M - CaHo]* (loss of butyl
80 80 [ 1" ( y

group)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. *H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of the purified 1-Butyl-2-methyl-1H-pyrrole in

approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). The solvent should contain

tetramethylsilane (TMS) as an internal standard (0O ppm).

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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 Instrumentation: Acquire the spectra on a 400 MHz (for *H) or 100 MHz (for 3C) NMR
spectrometer.

e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a
sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise
ratio.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts using the
TMS signal at O ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 1-Butyl-2-methyl-1H-pyrrole is expected to be a liquid at room
temperature, the neat liquid can be analyzed directly.

 Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small drop of the sample onto the ATR crystal, ensuring complete
coverage.
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Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas
chromatograph (GC-MS) for separation and purification before analysis.

lonization: Utilize Electron lonization (El) as the ionization source. In El, high-energy
electrons (typically 70 eV) bombard the sample molecules, causing ionization and
fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the
characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound
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Synthesis of
1-Butyl-2-methyl-1H-pyrrole

l
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(e.g., Chromatography, Distillation)

Spectroscopic Analysis
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Data Interpretation & $tructure Confirmation

Spectral Data Analysis
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Functional Groups, m/z)

'
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General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-2-methyl-1H-pyrrole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://lwww.benchchem.com/product/b15472134#spectroscopic-data-for-1-butyl-2-methyl-
1h-pyrrole]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15472134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15472134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

